![molecular formula C9H17NO B13192888 {2-Aminobicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B13192888.png)
{2-Aminobicyclo[2.2.2]octan-2-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-Aminobicyclo[2.2.2]octan-2-yl}methanol is a bicyclic amine with a hydroxyl group attached to the carbon atom. This compound is known for its unique structure, which includes a bicyclo[2.2.2]octane framework. It is often used in various chemical and pharmaceutical applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-Aminobicyclo[2.2.2]octan-2-yl}methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 2-aminobicyclo[2.2.2]octan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use metal catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone or aldehyde precursor under hydrogen gas pressure. This method is efficient and scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
{2-Aminobicyclo[2.2.2]octan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-aminobicyclo[2.2.2]octan-2-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
{2-Aminobicyclo[2.2.2]octan-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {2-Aminobicyclo[2.2.2]octan-2-yl}methanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
{2-Aminobicyclo[2.2.2]octan-2-one}: A ketone derivative with similar structural features.
{2-Hydroxybicyclo[2.2.2]octane}: A hydroxyl derivative without the amino group.
{2-Aminobicyclo[2.2.2]octane}: A compound lacking the hydroxyl group.
Uniqueness
{2-Aminobicyclo[2.2.2]octan-2-yl}methanol is unique due to the presence of both an amino and a hydroxyl group on the bicyclo[2.2.2]octane framework. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
(2-amino-2-bicyclo[2.2.2]octanyl)methanol |
InChI |
InChI=1S/C9H17NO/c10-9(6-11)5-7-1-3-8(9)4-2-7/h7-8,11H,1-6,10H2 |
Clave InChI |
HALAUARFMFIWQS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1CC2(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-Methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13192822.png)
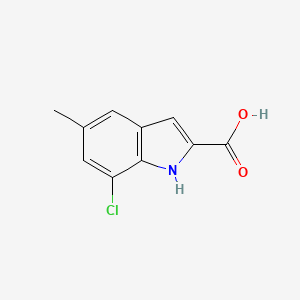
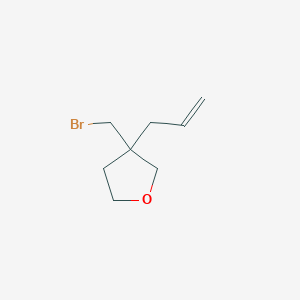

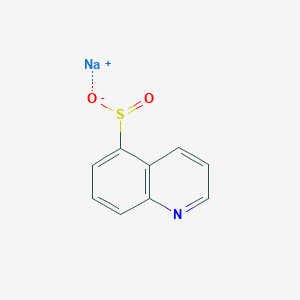
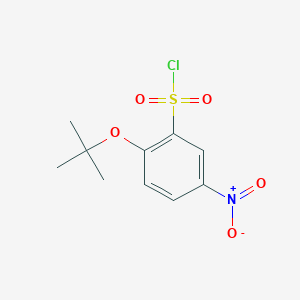
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]propyl}piperazine](/img/structure/B13192869.png)
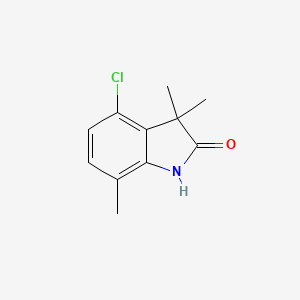
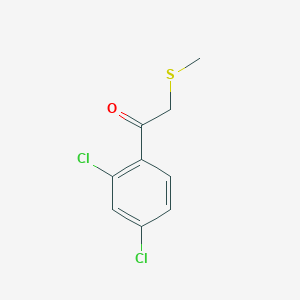
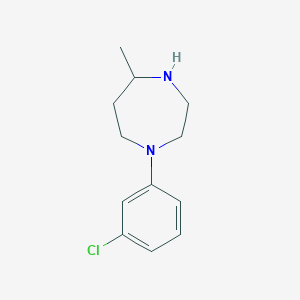
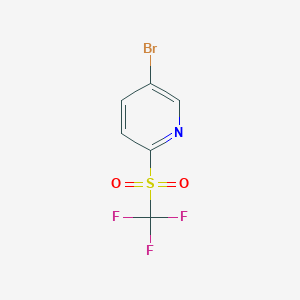
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13192901.png)

